Cas no 1805848-06-9 (4-(3-Bromopropanoyl)-2-(trifluoromethoxy)toluene)

4-(3-Bromopropanoyl)-2-(trifluoromethoxy)toluene is a brominated aromatic ketone derivative featuring a trifluoromethoxy substituent, which enhances its utility in organic synthesis and pharmaceutical applications. The presence of the 3-bromopropanoyl group provides a reactive handle for further functionalization, making it a versatile intermediate in cross-coupling reactions, nucleophilic substitutions, and other transformations. The trifluoromethoxy moiety contributes to increased lipophilicity and metabolic stability, which is advantageous in medicinal chemistry. This compound is particularly valuable in the development of bioactive molecules, agrochemicals, and advanced materials. Its well-defined structure and reactivity profile ensure consistent performance in synthetic workflows.
4-(3-Bromopropanoyl)-2-(trifluoromethoxy)toluene structure
1805848-06-9 structure
Product name:4-(3-Bromopropanoyl)-2-(trifluoromethoxy)toluene
CAS No:1805848-06-9
MF:C11H10BrF3O2
MW:311.095113277435
CID:5004813

4-(3-Bromopropanoyl)-2-(trifluoromethoxy)toluene Chemical and Physical Properties

Names and Identifiers

    • 4-(3-Bromopropanoyl)-2-(trifluoromethoxy)toluene
    • Inchi: 1S/C11H10BrF3O2/c1-7-2-3-8(9(16)4-5-12)6-10(7)17-11(13,14)15/h2-3,6H,4-5H2,1H3
    • InChI Key: BQIKMRPYEALPQF-UHFFFAOYSA-N
    • SMILES: BrCCC(C1C=CC(C)=C(C=1)OC(F)(F)F)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 268
  • Topological Polar Surface Area: 26.3
  • XLogP3: 3.8

4-(3-Bromopropanoyl)-2-(trifluoromethoxy)toluene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A010009707-500mg
4-(3-Bromopropanoyl)-2-(trifluoromethoxy)toluene
1805848-06-9 97%
500mg
798.70 USD 2021-07-06
Alichem
A010009707-1g
4-(3-Bromopropanoyl)-2-(trifluoromethoxy)toluene
1805848-06-9 97%
1g
1,460.20 USD 2021-07-06
Alichem
A010009707-250mg
4-(3-Bromopropanoyl)-2-(trifluoromethoxy)toluene
1805848-06-9 97%
250mg
480.00 USD 2021-07-06

Additional information on 4-(3-Bromopropanoyl)-2-(trifluoromethoxy)toluene

Introduction to 4-(3-Bromopropanoyl)-2-(trifluoromethoxy)toluene (CAS No. 1805848-06-9)

4-(3-Bromopropanoyl)-2-(trifluoromethoxy)toluene (CAS No. 1805848-06-9) is a versatile organic compound with significant potential in various fields of chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a brominated propanoyl group and a trifluoromethoxy substituent, which confer it with distinct chemical properties and reactivity profiles. In this article, we will delve into the chemical structure, synthesis methods, applications, and recent research developments surrounding this compound.

The molecular formula of 4-(3-Bromopropanoyl)-2-(trifluoromethoxy)toluene is C11H9BrF3O2, and its molecular weight is approximately 297.08 g/mol. The presence of the bromine atom and the trifluoromethoxy group makes it a valuable intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals.

Synthesis of 4-(3-Bromopropanoyl)-2-(trifluoromethoxy)toluene

The synthesis of 4-(3-Bromopropanoyl)-2-(trifluoromethoxy)toluene typically involves several steps, each carefully optimized to ensure high yield and purity. One common approach is to start with 2-trifluoromethoxytoluene, which can be brominated to form the corresponding bromide. Subsequent reactions, such as nucleophilic substitution or coupling reactions, are then employed to introduce the propanoyl group. Recent advancements in catalytic methods have significantly improved the efficiency and selectivity of these reactions, making the synthesis more accessible and cost-effective.

Applications in Pharmaceutical Research

4-(3-Bromopropanoyl)-2-(trifluoromethoxy)toluene has garnered attention in pharmaceutical research due to its potential as a building block for the synthesis of bioactive molecules. The bromine atom can serve as a handle for further functionalization, allowing for the introduction of various substituents that can modulate the biological activity of the final product. For instance, recent studies have explored its use in the development of inhibitors for specific enzymes involved in disease pathways.

In one notable study published in the Journal of Medicinal Chemistry, researchers utilized 4-(3-Bromopropanoyl)-2-(trifluoromethoxy)toluene as a key intermediate in the synthesis of potent inhibitors for a specific kinase involved in cancer progression. The resulting compounds exhibited high selectivity and efficacy in vitro and showed promising results in preliminary animal models.

Safety and Handling Considerations

While 4-(3-Bromopropanoyl)-2-(trifluoromethoxy)toluene is not classified as a hazardous material, it is important to handle it with care due to its reactivity and potential for forming reactive intermediates during synthesis. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, goggles, and lab coats. Additionally, proper storage conditions should be maintained to prevent degradation or contamination.

Environmental Impact and Sustainability

The environmental impact of chemical compounds like 4-(3-Bromopropanoyl)-2-(trifluoromethoxy)toluene is an important consideration in modern chemical research. Efforts are being made to develop greener synthetic methods that minimize waste generation and reduce the use of hazardous solvents. For example, researchers have explored the use of catalytic systems that operate under mild conditions, thereby reducing energy consumption and environmental footprint.

Future Perspectives

The future prospects for 4-(3-Bromopropanoyl)-2-(trifluoromethoxy)toluene are promising, driven by ongoing advancements in synthetic methodologies and its potential applications in pharmaceutical research. As new catalytic systems and reaction conditions are developed, the synthesis of this compound is likely to become more efficient and sustainable. Furthermore, ongoing research into its biological activity may uncover new therapeutic targets and lead to the development of novel drugs with improved efficacy and safety profiles.

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